1-[(2-chlorophenoxy)acetyl]pyrrolidine
Description
1-[(2-Chlorophenoxy)acetyl]pyrrolidine is a pyrrolidine derivative functionalized with a 2-chlorophenoxyacetyl group. The compound’s molecular formula is C₁₂H₁₃ClNO₂ (inferred from analogs like CID 303112 and CID 876396), featuring a pyrrolidine ring linked to a 2-chlorophenoxy moiety via an acetyl bridge. This substitution pattern influences its physicochemical properties, such as lipophilicity and bioavailability, compared to other derivatives.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNNZQMPKDHECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table compares 1-[(2-chlorophenoxy)acetyl]pyrrolidine with key analogs differing in aromatic substituents, linker groups, or functional groups:
Key Observations :
- Linker Modifications: Replacing the acetyl linker with a propanoyl group (as in ) increases molecular weight and flexibility, which may alter pharmacokinetics.
- Heterocyclic Additions: The quinazolinone-containing analog (CID 3069709) exhibits significantly higher molecular complexity and weight, likely reducing bioavailability compared to simpler derivatives .
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